molecular formula C9H10BrNO4S B1472731 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide CAS No. 859232-71-6

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Cat. No.: B1472731
CAS No.: 859232-71-6
M. Wt: 308.15 g/mol
InChI Key: KHAJHOZGIYHENL-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12BrNO4S
  • Molecular Weight : 303.17 g/mol
  • Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NBr

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in numerous physiological processes.

Target Enzymes

The compound has shown significant inhibitory effects on different isoforms of carbonic anhydrases, particularly hCA II and hCA IX, which are implicated in cancer progression and other diseases. The inhibition constants (KIs) for these interactions are critical for understanding its potency.

Biological Activities

  • Antimicrobial Activity :
    • The compound exhibits antimicrobial properties against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against E. coli and S. aureus.
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that this compound significantly reduces carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.
  • Antiproliferative Activity :
    • Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines, suggesting its utility in oncology.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundTarget IsoformInhibition Constant (KI)
This compoundhCA II24.6 nM
hCA IX250 nM
hCA I>1000 nM

Case Studies

  • A study by Dar & Shamsuzzaman (2015) highlighted the compound's effectiveness as a CA inhibitor, demonstrating its potential in managing conditions like glaucoma and certain cancers through selective inhibition of specific CA isoforms.
  • Another investigation focused on the synthesis of various benzenesulfonamide derivatives, revealing that modifications to the sulfonamide structure can enhance biological activity, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

methyl 2-(5-bromo-2-sulfamoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAJHOZGIYHENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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